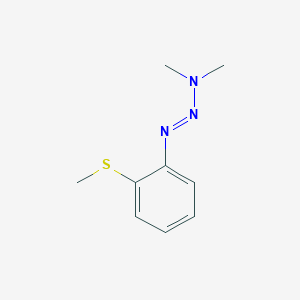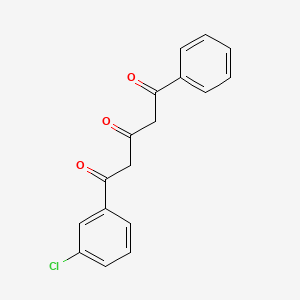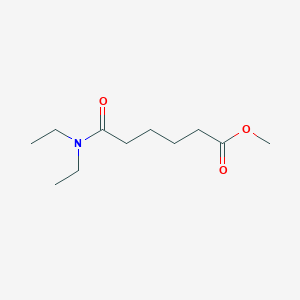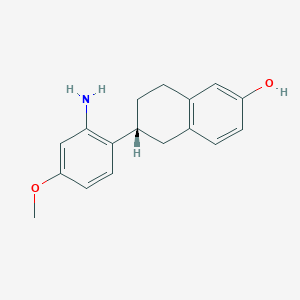
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic molecule that features a tetrahydronaphthalene core substituted with an amino and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common approach might include:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functional Group Introduction: The introduction of the amino and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while methoxylation can be achieved using methanol and an acid catalyst.
Chiral Center Formation: The stereochemistry at the 6-position can be controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or quinones.
Reduction: Reduction reactions can target the aromatic ring or the amino group, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor ligands, or bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an analgesic, anti-inflammatory, or anticancer agent.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-6-(2-amino-4-methylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a methyl group instead of a methoxy group.
(6R)-6-(2-amino-4-hydroxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO2/c1-20-15-6-7-16(17(18)10-15)13-3-2-12-9-14(19)5-4-11(12)8-13/h4-7,9-10,13,19H,2-3,8,18H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
OJMLYDYFNMROGU-CYBMUJFWSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@@H]2CCC3=C(C2)C=CC(=C3)O)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CCC3=C(C2)C=CC(=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



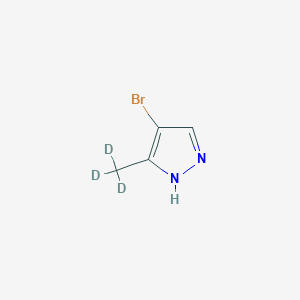
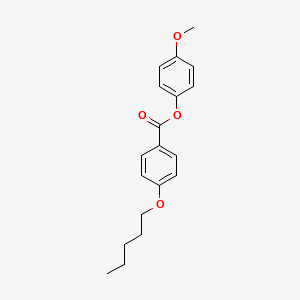
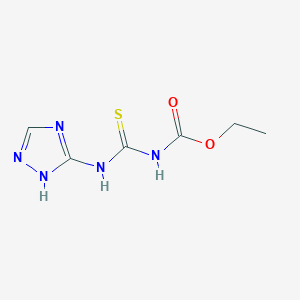
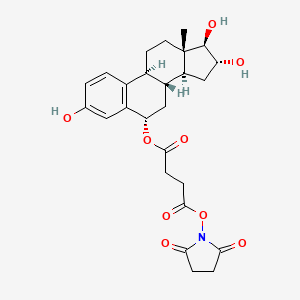
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
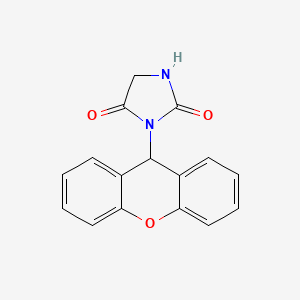

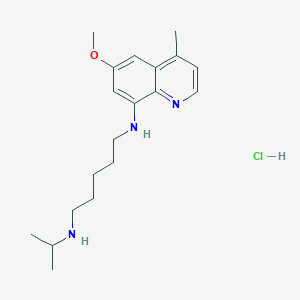
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
